5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride
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Overview
Description
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzothiazole derivative with a cyclohexanone derivative in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spiro-4H-pyran derivatives: Known for their antimicrobial activity.
Spirocyclic oxindoles: Used in medicinal chemistry for their therapeutic potential.
Uniqueness
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
spiro[5,7-dihydro-4H-1,3-benzothiazole-6,1'-cyclohexane]-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.ClH/c13-11-14-9-4-7-12(8-10(9)15-11)5-2-1-3-6-12;/h1-8H2,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLUDXHKEIGDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=C(C2)SC(=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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